Vinyl neodecanoate

Description

Significance of Vinyl Neodecanoate as a Specialty Monomer

This compound is recognized as a high-performance, specialty monomer due to the significant and unique properties it imparts to copolymers. gaoyinaluminium.com Its principal role is as a hydrophobic co-monomer in vinyl acetate (B1210297) and acrylic polymerization. atamanchemicals.comatamankimya.com The incorporation of this compound into polymer chains significantly upgrades key properties. atamankimya.comwestlakeepoxy.com

Polymers containing this compound exhibit markedly improved water and alkali resistance. atamanchemicals.comwestlakeepoxy.comulisboa.pt This makes them highly suitable for binders in architectural paints and coatings, especially those applied to alkaline substrates like plaster and cement. westlakeepoxy.comospar.org The monomer enhances the durability and weather resistance of coatings, adhesives, and sealants. gaoyinaluminium.comriverlandtrading.com Furthermore, it improves adhesion, particularly on non-polar or challenging surfaces like metal and plastics. atamanchemicals.comriverlandtrading.com The resulting polymers are used in a wide array of applications, including interior and exterior decorative paints, industrial coatings, wood adhesives, redispersible powders for construction, and waterproofing membranes. atamanchemicals.comospar.orgriverlandtrading.comaosennewmaterial.com

Historical Context and Evolution in Polymer Synthesis Research

The development of this compound is linked to the mid-20th-century advancements in industrial chemistry. In the 1950s, Dr. Herbert Koch discovered a process to react olefins with carbon monoxide and water to form highly branched tertiary carboxylic acids, which became known as neocarboxylic or Versatic™ acids. westlakeepoxy.com These acids are the precursors to their corresponding vinyl esters.

The synthesis of this compound was traditionally achieved by the reaction of neodecanoic acid with acetylene, often using a zinc salt catalyst. ospar.orggoogle.com This method, known as Reppe vinylation, has been a common industrial process. google.com However, research has evolved toward more sustainable methods, such as processes involving the vinylation of carboxylic acids with ethylene (B1197577) in the presence of a palladium and copper catalyst system. google.com

In polymer synthesis research, this compound has been a subject of study in various polymerization techniques. It is predominantly used in emulsion polymerization to produce latexes for paints and adhesives. wikipedia.orgospar.org More advanced research has explored its use in controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create well-defined polymer architectures. sigmaaldrich.commdpi.com Studies have also investigated the kinetics of its polymerization, for instance, its grafting onto other polymer backbones like polybutadiene (B167195). acs.org The use of copolymers containing this compound in cosmetics, such as hair styling products, dates back to the mid-20th century, driven by the demand for more effective and flexible film-forming polymers. deascal.com

Unique Structural Features and Their Fundamental Impact on Polymeric Materials

The performance-enhancing capabilities of this compound stem directly from its unique molecular structure. The monomer is characterized by a vinyl group attached to a highly branched, bulky tertiary neodecanoate group. atamanchemicals.comwikipedia.orgwestlakeepoxy.com This structure has several fundamental impacts on the properties of the final polymer.

Hydrolytic Stability and Alkali Resistance : The most significant feature is the tertiary substituted α-carbon in the neodecanoate structure. atamanchemicals.comwikipedia.orgwestlakeepoxy.com This carbon atom has no attached hydrogen, which sterically shields the adjacent ester bond from hydrolysis, particularly under alkaline conditions. westlakeepoxy.comgantrade.com This "shield effect" not only protects the this compound unit itself but also neighboring monomer units like vinyl acetate within the polymer chain, leading to excellent alkali resistance. westlakeepoxy.comatamankimya.com

Hydrophobicity and Water Resistance : The bulky, aliphatic, and highly branched hydrocarbon group makes the monomer very hydrophobic. atamanchemicals.comgaoyinaluminium.comwestlakeepoxy.com When copolymerized, it imparts a high degree of water repellency and reduces water absorption in the polymer film. atamankimya.comwestlakeepoxy.com This leads to coatings with enhanced scrub resistance and resistance to liquid stains. wikipedia.orggantrade.com

UV and Weather Resistance : The neodecanoate structure is inherently stable against degradation by ultraviolet (UV) light. atamanchemicals.comwestlakeepoxy.comgantrade.com This chemical inertness contributes to the excellent outdoor durability and weather resistance of polymers containing this monomer, preventing yellowing and maintaining the integrity of the coating over time. gaoyinaluminium.comgantrade.com

These structural attributes make this compound a versatile building block for creating high-performance polymers tailored for demanding applications. westlakeepoxy.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless Liquid |

| Density | 0.882 g/cm³ |

| Boiling Point | 60-216 °C |

| Glass Transition Temp. (Tg) | -3 °C |

| Flash Point | 83 °C |

| Refractive Index (n20/D) | 1.436 |

Sources: atamanchemicals.comwikipedia.orgriverlandtrading.comreformchem.com

Table 2: Example Recipe for Emulsion Polymerization

| Component | Function | Approx. Relative Quantity (%) |

|---|---|---|

| Water | Continuous Phase | 55 |

| This compound | Monomer | 27 |

| Methyl Methacrylate (B99206) | Monomer | 17 |

| Butyl Acrylate (B77674) | Monomer | 0.3 |

| Anionic Surfactant | Stabilizer | 0.3 |

| Hydroxyethyl Cellulose | Protective Colloid | 0.3 |

| Potassium Persulfate | Free Radical Initiator | 0.3 |

Source: ospar.org

Table 3: Copolymer Research Findings

| Monomer System | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Polymer Properties |

|---|---|---|---|

| Vinyl Acetate (M1) / this compound (M2) | 0.99 | 0.92 | Random monomer distribution, balanced hardness/flexibility, improved alkali and water resistance. atamankimya.com |

Sources: atamankimya.com

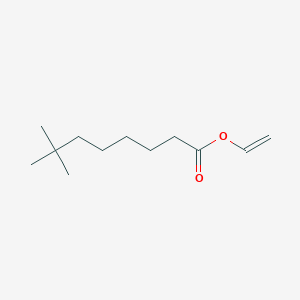

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for Poly Vinyl Neodecanoate and Copolymers

Homopolymerization Investigations

The homopolymerization of vinyl neodecanoate has been explored through various mechanisms, with bulk free-radical polymerization being the most studied. The exploration into other routes, such as anionic and metal-assisted polymerization, is less documented in scientific literature.

Bulk Free-Radical Polymerization Mechanisms

Bulk free-radical polymerization of this compound is a straightforward method for producing the homopolymer. This process involves the use of a radical initiator to start the polymerization of the neat monomer.

The kinetics and mechanism of the bulk free-radical polymerization of this compound have been investigated, often in the context of grafting onto other polymer backbones like polybutadiene (B167195). acs.org In these studies, azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. The polymerization is typically carried out under an inert atmosphere, such as nitrogen, to prevent inhibition by oxygen. acs.org

The process begins with the thermal decomposition of the initiator (e.g., AIBN) to generate primary free radicals. These radicals then attack the vinyl group of the this compound monomer, initiating the polymer chain. The propagation step involves the sequential addition of monomer units to the growing polymer radical. Chain transfer reactions, which can influence the molecular weight of the resulting polymer, are also a significant aspect of the mechanism. acs.org Termination of the growing polymer chains can occur through combination or disproportionation of two polymer radicals.

A study on the bulk polymerization of this compound in the presence of polybutadiene was conducted at temperatures ranging from 50 to 90 °C. acs.org The polymerization rate and the molecular weight distribution of the resulting polymer are key parameters that are influenced by factors such as temperature, initiator concentration, and the presence of other reactive species. researchgate.net

Table 1: Typical Conditions for Bulk Free-Radical Polymerization of this compound

| Parameter | Value/Condition |

| Monomer | This compound |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature Range | 50 - 90 °C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Process | Bulk (neat monomer) |

Recent research has also focused on developing self-healing and self-adhesive homopolymers of this compound through a bulk polymerization process. These materials exhibit a low glass transition temperature (Tg) of -3 °C. acs.org

Advanced Copolymerization Strategies

This compound is frequently used as a comonomer to impart specific properties, such as hydrophobicity and flexibility, to a wide range of polymers. wikipedia.org Emulsion polymerization is a key technique for the synthesis of this compound-containing copolymers.

Emulsion Polymerization Techniques for this compound Systems

Emulsion polymerization is a type of radical polymerization that is commonly employed for the production of latices. wikipedia.org In this process, the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. This technique is particularly advantageous for producing high-molecular-weight polymers at a fast polymerization rate.

This compound is often copolymerized with vinyl acetate (B1210297) to produce polymer emulsions for applications such as decorative paints and coatings. wikipedia.org The incorporation of this compound into polyvinyl acetate enhances the water and alkali resistance of the final polymer.

The copolymerization is typically carried out in an aqueous medium using a surfactant to stabilize the monomer droplets and polymer particles. Redox initiators, such as L-ascorbic acid and tert-butyl hydroperoxide catalyzed by an iron salt, are often used to initiate polymerization at lower temperatures. researchgate.net

The reactivity ratios of vinyl acetate (M1) and this compound (M2) are important parameters that describe the relative reactivity of the monomers during copolymerization. These ratios determine the composition of the resulting copolymer chain.

Table 2: Reactivity Ratios for Vinyl Acetate and this compound Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

| Vinyl Acetate | This compound | ~1.0 | ~1.0 |

Note: The reactivity ratios being close to 1 indicate that the monomers have a similar reactivity towards the growing polymer chains, leading to a random distribution of monomer units in the copolymer.

To further tailor the properties of the final polymer, this compound can be terpolymerized with a combination of acrylate (B77674) and methacrylate (B99206) monomers. This approach allows for a fine-tuning of properties such as glass transition temperature (Tg), adhesion, and mechanical strength. For instance, a terpolymer of vinyl acetate, butyl acrylate, and this compound can be synthesized via emulsion polymerization. sigmaaldrich.com

The process typically involves the gradual addition of a monomer pre-emulsion, containing this compound, acrylates (e.g., butyl acrylate), and methacrylates (e.g., methyl methacrylate), to a reactor containing water, a surfactant, and an initiator. This semi-batch process allows for better control over the reaction heat and the polymer composition.

An example of a terpolymer system involves the emulsion polymerization of this compound, methyl methacrylate (MMA), and butyl acrylate (BA). The resulting terpolymers can be used in a variety of applications, including pressure-sensitive adhesives and coatings. pcimag.com The monomer composition can be varied to achieve a desired balance of properties.

Table 3: Example Monomer Composition for a this compound/Acrylate/Methacrylate Terpolymer Emulsion

| Monomer | Weight Percentage (%) |

| This compound | 20 - 40 |

| Methyl Methacrylate | 30 - 50 |

| Butyl Acrylate | 20 - 40 |

| Functional Monomer (e.g., Acrylic Acid) | 1 - 5 |

Note: The composition can be adjusted based on the desired properties of the final latex.

Integration of Ethylene (B1197577) and Other Vinyl Monomers

This compound is primarily employed as a modifying comonomer, copolymerized with other monomers to enhance the properties of the resulting polymer. wikipedia.org Its highly branched, hydrophobic nature imparts significant improvements in water and alkali resistance to copolymers. wikipedia.org

Commonly, this compound is integrated into polymer chains with other vinyl monomers, particularly vinyl acetate. The resulting copolymers, such as poly(vinyl acetate-co-vinyl neodecanoate), are widely used in decorative emulsion paints and coatings. wikipedia.org The incorporation of this compound into a vinyl acetate polymer matrix significantly enhances its durability on alkaline surfaces.

Research has also demonstrated the synthesis of terpolymers, for instance, by copolymerizing this compound with vinyl acetate and butyl acrylate. sigmaaldrich.com Such terpolymers can serve as a matrix for stabilizing nanoparticles, indicating the versatility of this compound in creating multifunctional materials for applications like antifouling coatings. sigmaaldrich.com Another example is the synthesis of poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) terpolymers. sigmaaldrich.com

Starch-Stabilized Emulsion Systems

In an effort to develop more sustainable polymer systems, starch has been successfully utilized as a stabilizing medium in the emulsion polymerization of this compound copolymers. researchgate.net Research has focused on the synthesis of starch-stabilized poly(vinyl acetate-vinyl neodecanoate-methyl methacrylate) (PVAc-VeoVa10-MMA) copolymers for wood adhesive applications. researchgate.net Using starch as a stabilizing colloid reduces the dependency on petroleum-based sources like polyvinyl alcohol (PVA). researchgate.netresearchgate.net

In these systems, emulsion polymerization is carried out to produce the terpolymer, which is then formulated with additives like plasticizers and cross-linking agents, such as aluminum nitrate, to create the final adhesive. researchgate.net The performance of these starch-stabilized systems is often compared against analogous copolymers synthesized with traditional PVA stabilizing media. researchgate.net

Studies show that starch-stabilized (PVAc-VeoVa10-MMA) copolymer adhesives exhibit a substantial increase in viscosity and glass transition temperature (Tg). researchgate.net While their performance in wet conditions may be slightly inferior to their PVA-stabilized counterparts, the use of starch provides a practical and more ecological route to producing emulsions with improved water resistance and bonding strength. researchgate.net The general approach aims to replace synthetic colloids with renewable materials without compromising essential properties like water and heat resistance. diva-portal.org

Controlled/Living Radical Polymerization (CLRP) Approaches

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer architecture, including molecular weight and dispersity. These methods have been applied to this compound to synthesize well-defined polymers and copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CLRP method applicable to a wide range of monomers, including vinyl esters like this compound. mdpi.com The success of RAFT polymerization for vinyl esters is highly dependent on the choice of the RAFT agent (or chain transfer agent, CTA). Due to the high reactivity of the propagating poly(vinyl ester) radical, RAFT agents that are effective for monomers like styrenes or acrylates, such as dithioesters, can inhibit the polymerization of vinyl esters. mdpi.com

For this compound and other vinyl esters, xanthates and N-aryl dithiocarbamates are effective CTAs that provide good control over molecular weight and produce polymers with narrow molecular weight distributions. mdpi.com The polymerization proceeds in a controlled or "living" fashion, which is demonstrated by a stepwise increase in molecular weight with monomer conversion. researchgate.net

The table below summarizes commonly used RAFT agents for the polymerization of vinyl esters.

| RAFT Agent Type | Effectiveness for Vinyl Esters | Control over Molecular Weight | Polydispersity (Đ) |

| Xanthates | Effective | Good | Narrow |

| N-Aryl Dithiocarbamates | Effective | Good | Narrow |

| N,N-Dialkyl Dithiocarbamates | Moderate | Good | Broad |

| Dithioesters | Inhibitory | Poor | - |

| Trithiocarbonates | Inhibitory | Poor | - |

Data compiled from a comprehensive review on RAFT polymerization of vinyl esters. mdpi.com

Directed Block Copolymer Synthesis

The controlled nature of RAFT polymerization allows for the synthesis of well-defined block copolymers containing poly(this compound) segments. This is typically achieved through the sequential addition of different monomers. nih.gov For instance, a macro-CTA of the first block is synthesized, which is then used to initiate the polymerization of the second monomer, in this case, this compound, leading to the formation of a diblock copolymer.

This methodology has been used to synthesize amphiphilic block copolymers, such as those combining a hydrophilic block like poly(N-vinyl pyrrolidone) (PNVP) with a hydrophobic block of a poly(vinyl ester), including poly(vinyl decanoate). nih.gov The synthesis involves first polymerizing N-vinyl pyrrolidone using a suitable xanthate CTA, followed by the chain extension with vinyl decanoate (B1226879) to form the PNVP-b-PVDC block copolymer. nih.gov Such directed synthesis yields block copolymers with predictable molecular weights and low dispersity, enabling the creation of materials with specific thermal and self-assembly properties. nih.gov

Redox Initiated Emulsion Polymerization

Redox initiated emulsion polymerization is a powerful technique that allows for the generation of free radicals at lower temperatures compared to thermal initiation. nih.gov This is because the activation energy for radical generation is significantly lower (40–80 kJ mol⁻¹) for redox systems. nih.gov This method has been investigated for the copolymerization of this compound with vinyl acetate. nih.govrsc.org

A common redox system for this copolymerization involves L-ascorbic acid as the reducing agent, tert-butyl hydroperoxide as the oxidizing agent, and a catalyst like ammonium (B1175870) iron(III) sulfate. nih.govresearchgate.net Research has shown that by varying the molar ratios of these components, it is possible to control the reaction rate and final polymer properties. rsc.org

The table below illustrates the influence of redox initiator components on the polymerization process.

| Varied Component | Effect on Reaction Rate | Effect on Molecular Weight | Effect on Overall Process Time |

| Catalyst (Ammonium iron(III) sulfate) | Adjustable | No significant change | Can be reduced by 40-86% |

| Oxidizing Agent (tert-butyl hydroperoxide) | Influenced | Changes observed | Influenced |

| Reducing Agent (L-ascorbic acid) | Influenced | Influenced | Influenced |

Data derived from studies on the redox initiated emulsion copolymerization of vinyl acetate and this compound. nih.govrsc.orgresearchgate.net

Graft Copolymerization onto Polymeric Substrates

Graft copolymerization is a method used to modify the properties of a pre-existing polymer backbone by covalently attaching new polymer chains (grafts). This compound has been studied as a monomer for grafting onto various polymeric substrates.

One study investigated the kinetics and mechanism of bulk free-radical polymerization of this compound in the presence of polybutadiene. researchgate.net The polymerization of the vinyl ester is significantly retarded by the polybutadiene. researchgate.net The mechanism involves a retardative chain transfer where a growing radical abstracts a hydrogen atom from the polybutadiene, creating a less reactive allylic radical on the backbone. researchgate.net This unreactive radical is more likely to terminate than to propagate, and the graft copolymer is formed through the cross-termination of homopolymer radicals with these backbone radicals. researchgate.net

In other applications, this compound has been used to promote phase mixing in seeded emulsion polymerization. For instance, in the grafting of poly(methyl methacrylate) (PMMA) onto natural rubber latex, the addition of this compound facilitated better phase mixing between the natural rubber and the grafted PMMA chains. researchgate.net

Kinetic Studies of this compound Grafting onto Polybutadiene

The kinetics of the bulk free-radical polymerization of this compound in the presence of polybutadiene have been investigated through rate and molecular weight distribution measurements across a temperature range of 50–90 °C. researchgate.netacs.orgacs.org A key finding from these studies is that the polymerization of the vinyl ester is significantly retarded by the presence of polybutadiene. researchgate.netacs.orgacs.org

The experimental data, including the dependences of polymerization rates and molecular weight distributions on the monomer-to-polybutadiene ratio, are quantitatively consistent with a retardative chain transfer mechanism. acs.orgacs.org This process results in a highly grafted polymer microstructure. acs.org The initiator used in these bulk polymerization studies was Azobisisobutyronitrile (AIBN). acs.org

Data analysis from these kinetic studies yielded Arrhenius parameters for the chain transfer reaction to polybutadiene, which are summarized in the table below.

Arrhenius Parameters for Chain Transfer of this compound Radical to Polybutadiene

| Parameter | Value | Unit |

|---|---|---|

| Pre-exponential factor (A) | 106.9 | dm³ mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 27.6 | kJ mol⁻¹ |

Source: Macromolecules acs.org

These parameters, while subject to some uncertainty, are consistent with a rate-determining step that is either the diffusion of the macroradical to a hindered butadiene unit or the chemical hydrogen transfer event itself, which would possess an unusually low activation energy. researchgate.net

Analysis of Retardative Chain Transfer Mechanisms

The phenomenon of rate retardation observed during the polymerization of this compound with polybutadiene is attributed to a retardative chain transfer mechanism. acs.orgacs.org In this process, a growing poly(this compound) radical abstracts a hydrogen atom from the polybutadiene backbone. acs.org This transfer creates a new, unreactive radical species on the polybutadiene, likely allylic in character. acs.orgacs.org This newly formed radical has a greatly diminished propagation rate and is more likely to undergo termination with another radical rather than propagate the polymer chain. acs.orgacs.org

Similar kinetic behavior has been observed in related systems. The free-radical polymerization of this compound in the presence of low molecular weight polyisoprene is also strongly retarded. uq.edu.au This analogous system supports the proposed mechanism, where the radical activity is transferred to the polyisoprene backbone, forming a radical center with low reactivity that subsequently terminates. uq.edu.au The mechanisms and rate coefficients are found to be similar to those in the this compound/polybutadiene system. uq.edu.au

Studies using toluene (B28343) as a model compound also show strong retardation, further validating the chain transfer mechanism. uq.edu.au The rate coefficient for the transfer of a propagating this compound radical to various substrates has been estimated, providing quantitative insight into the retardation effect.

Estimated Rate Coefficients for Chain Transfer from Poly(this compound) Radical at 50°C

| Transfer Agent | Rate Coefficient (ktr) | Unit |

|---|---|---|

| Toluene | 7.5 - 10.8 | dm³ mol⁻¹ s⁻¹ |

| Polyisoprene | ~150 | dm³ mol⁻¹ s⁻¹ |

Source: Polymer uq.edu.au

Innovations in Monomer Synthesis

Advancements in the synthesis of vinyl esters, including this compound, are focused on developing more efficient and environmentally sound catalytic processes.

The production of vinyl esters can be achieved through various catalytic pathways. A notable example is the synthesis of vinyl acetate, a related vinyl ester, using bimetallic Palladium-Copper (Pd-Cu) catalysts. researchgate.netresearchgate.net This process typically involves the reaction of ethylene and acetic acid with oxygen. researchgate.netresearchgate.net

Nanostructured Pd-Cu catalysts supported on materials like zirconia (ZrO₂) have been shown to be effective for this transformation. researchgate.net These catalytic systems can inhibit undesirable side reactions, such as the combustion of ethylene and acetic acid, thereby maximizing the formation rates and selectivity for the desired vinyl acetate product. researchgate.net In-situ studies have identified key surface intermediates in the catalytic cycle, including palladium acetate monomers and vinyl hydrogenated species, which are associated with the formation of the vinyl ester. researchgate.net Another innovative approach involves Pd(II)-catalyzed exchange reactions, where vinyl acetate is reacted with other carboxylic acids to produce different vinyl esters. scispace.com

The pursuit of sustainability in chemical manufacturing has driven research into greener synthesis routes for vinyl esters. One approach focuses on utilizing renewable feedstocks. For instance, in the catalytic production of vinyl acetate, renewable ethylene obtained from the dehydration of bio-ethanol can be used as a starting material. researchgate.net This strategy reduces the reliance on fossil fuels for a key component of the monomer structure.

Another green chemistry approach involves the vinylation of bio-based molecules. Research has demonstrated a procedure for the vinylation of carbohydrates using calcium carbide, which produces bio-based vinyl ethers that can be used as monomers. nih.gov While this applies to vinyl ethers, it showcases a pathway for incorporating renewable, carbohydrate-based feedstocks into the production of vinyl monomers. These efforts align with the broader goal of developing sustainable and environmentally friendly technologies for chemical synthesis. researchgate.net

Architectural and Compositional Control in Vinyl Neodecanoate Polymeric Systems

Determination of Reactivity Ratios in Copolymerization

The incorporation of vinyl neodecanoate into a polymer chain alongside other monomers is governed by the reactivity ratios of the monomer pair. These ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer radical for adding a monomer of its own type versus the other monomer type. This data is fundamental for predicting copolymer composition, controlling monomer distribution, and preventing significant compositional drift during polymerization.

Research has focused on determining these ratios for this compound with commercially significant co-monomers like vinyl acetate (B1210297) and styrene (B11656). In free-radical copolymerization, this compound and vinyl acetate exhibit very similar reactivity. atamanchemicals.com This leads to a random distribution of monomer units along the polymer chain, which is important for ensuring that the performance characteristics of this compound are fully realized. atamanchemicals.com A study on vinyl neononanoate (VV-9), a structurally similar vinyl ester, with vinyl acetate (VAc) reported reactivity ratios of r₁(VV-9) = 0.94 and r₂(VAc) = 0.96, confirming a nearly ideal azeotropic copolymerization. acs.org

In contrast, the copolymerization of this compound with styrene presents a significant reactivity difference. The reactivity ratios were estimated using the error-in-variables-method (EVM) as r₁(styrene) = 28.60 and r₂(this compound) = 1.23. researchgate.net These values indicate a strong tendency toward the formation of homopolymers of each monomer rather than a random copolymer. researchgate.net

The following table summarizes the reported reactivity ratios for this compound and related monomers with common comonomers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Tendency |

| This compound | Vinyl Acetate | 0.99 | 0.92 | Random/Ideal atamanchemicals.com |

| Vinyl Neononanoate | Vinyl Acetate | 0.94 | 0.96 | Random/Azeotropic acs.org |

| Styrene | This compound | 28.60 | 1.23 | Tendency to Homopolymerize researchgate.net |

Synthesis and Characterization of Block and Graft Copolymers

Moving beyond simple random copolymers, the synthesis of block and graft copolymers allows for the creation of materials with distinct, phase-separated domains, leading to unique mechanical and solution properties.

Block Copolymers: Amphiphilic block copolymers containing a this compound segment have been synthesized using controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a key method for producing well-defined block copolymers. For instance, amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and vinyl decanoate (B1226879) (a related vinyl ester) have been successfully synthesized. mdpi.com The process typically involves the sequential addition of monomers, where a macro-chain transfer agent (macro-CTA) of the first block (e.g., poly(N-vinyl pyrrolidone)) is used to initiate the polymerization of the second monomer (e.g., vinyl decanoate). mdpi.comresearchgate.net Characterization of these block copolymers is performed using techniques such as Size Exclusion Chromatography (SEC) to confirm an increase in molecular weight after the second polymerization step and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the composition. mdpi.comresearchgate.net The thermal behavior and stability are often studied using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.com

Another approach involves the block copolymerization of vinyl acetate (VAc) and this compound (VNDc) mediated by a disulfide, which proceeds in a controlled or "living" fashion, indicated by a stepwise increase in molecular weight. researchgate.net

Graft Copolymers: Graft copolymers featuring this compound have been synthesized by grafting the monomer onto a pre-existing polymer backbone, such as polybutadiene (B167195). researchgate.netacs.org The kinetics of this bulk free-radical polymerization process have been studied using initiators like azobisisobutyronitrile (AIBN). acs.org The mechanism is believed to involve chain transfer, where a growing polythis compound radical abstracts a hydrogen atom from the polybutadiene backbone, creating a radical site on the backbone from which a new graft chain can grow. researchgate.netacs.org The presence of the polybutadiene has been noted to retard the polymerization of the vinyl ester. researchgate.net Verification of graft copolymer formation is achieved through methods like selective solvent extraction, infrared spectroscopy, and turbidimetric titration. researchgate.net

Design and Fabrication of Terpolymers and Higher Order Macromolecular Architectures

The inclusion of this compound into more complex polymer structures, such as terpolymers and star polymers, further expands the range of achievable properties.

Terpolymers: Terpolymers, which consist of three different monomer units, allow for a fine-tuning of properties by combining the attributes of each component. Several terpolymers incorporating this compound have been developed for specific applications:

Adhesives: Terpolymers of polyvinyl acetate-vinyl neodecanoate-methyl methacrylate (B99206) (PVAc-VeoVa10-MMA) have been synthesized via emulsion polymerization for use as wood adhesives. dntb.gov.ua These systems can be stabilized by starch and crosslinked to enhance performance. dntb.gov.ua

Coatings: A terpolymer comprising vinyl acetate, crotonic acid, and a small amount of this compound is used as a release coating for fabricating optically variable products. google.com The this compound is incorporated to modify the polymer's physical properties.

Conservation Materials: To improve the aging resistance of adhesives used for museum textiles, terpolymers and even tetrapolymers of this compound with various (meth)acrylates and acrylic acid have been synthesized. vu.lt These polymers replace less stable vinyl acetate units, with the bulky this compound group providing steric protection and enhanced chemical resistance. vu.lt

Higher Order Macromolecular Architectures: this compound can also be incorporated into more complex, non-linear structures. For example, star polymers have been used as stabilizers in the suspension polymerization process to create crosslinked poly(this compound)/ethylene (B1197577) glycol dimethacrylate microspheres. mdpi.com While the star polymer itself may not be composed of this compound, its use in controlling the polymerization of this compound highlights the integration of this monomer into advanced macromolecular fabrication processes.

Mechanisms of Self-Crosslinking via Co-monomer Incorporation

For applications requiring enhanced durability, solvent resistance, and mechanical strength, creating a crosslinked polymer network is essential. Self-crosslinking functionality can be introduced into this compound copolymers by incorporating a small amount of a reactive co-monomer. This process avoids the need for external crosslinking agents, simplifying formulation and application.

The mechanism relies on a two-stage reaction. First, a functional co-monomer is copolymerized with this compound and other primary monomers. Second, after polymerization and during film formation (coalescence), a crosslinking reaction is triggered, typically by a change in pH or the application of heat.

Two common self-crosslinking systems are:

N-methylolacrylamide (NMA) System: NMA can be copolymerized with this compound and vinyl acetate. scirp.org Under acidic conditions or upon heating, the N-methylol group can self-condense with another NMA unit, releasing water and formaldehyde, or it can react with hydroxyl groups on other polymer chains (like those from polyvinyl alcohol stabilizers) to form stable ether linkages. researchgate.net This creates a durable, crosslinked network, improving water resistance and adhesion. scirp.orgresearchgate.net

Diacetone Acrylamide (B121943) (DAAM) and Adipic Acid Dihydrazide (ADH) System: This is an ambient temperature crosslinking system. gantrade.com DAAM is first copolymerized into the polymer backbone, introducing pendant ketone groups. gantrade.com A separate, water-soluble crosslinker, ADH, is added to the aqueous phase of the emulsion. gantrade.com The emulsion is kept at a neutral or slightly alkaline pH for storage stability. During film drying, water and a volatile base (like ammonia) evaporate, causing the film's pH to drop. gantrade.com In the resulting acidic environment, the ketone groups on the polymer backbone react with the hydrazide groups of the ADH to form stable ketimine bonds, with water as the only byproduct. gantrade.com This post-coalescence crosslinking leads to excellent film integrity and resistance properties.

These self-crosslinking mechanisms are crucial for developing high-performance, water-based this compound polymer systems for demanding applications in coatings and adhesives. scirp.orgscirp.org

Structure Property Relationships and Functional Performance of Vinyl Neodecanoate Based Polymers

Mechanical Performance Attributes of Poly(vinyl neodecanoate) Materials

The incorporation of this compound into polymer chains significantly influences their mechanical properties, often enhancing flexibility and durability. datainsightsmarket.com The homopolymer of this compound (PVNDc) is generally a soft and flexible material due to its low glass transition temperature (Tg) of approximately -3 °C. atamanchemicals.com This inherent flexibility makes it a valuable co-monomer for modifying more rigid polymers.

In copolymers, such as those with vinyl acetate (B1210297) (VAc), this compound improves properties like scrub resistance, a key performance indicator for paints and coatings. atamankimya.com The bulky, branched side chains of the neodecanoate group can increase the cohesive properties of the polymer through chain entanglement. google.com For instance, in pressure-sensitive adhesives, increasing the concentration of this compound monomer has been shown to improve both adhesion and cohesion (shear) strength properties. google.com

Table 1: Representative Mechanical Properties of Flexible Vinyl Copolymers (EVA)

This table provides a general reference for the mechanical properties of flexible vinyl copolymers. The incorporation of this compound would be expected to influence these values, typically enhancing flexibility and adhesion.

| Property | Value Range | Unit |

| Tensile Strength, Ultimate | 3.0 - 35 | MPa |

| Elongation at Break | 300 - 800 | % |

| Elastic (Young's) Modulus | 0.015 - 0.080 | GPa |

| Hardness | 65 (Shore A) | - |

| Data sourced from representative values for Ethylene (B1197577) Vinyl Acetate (EVA) copolymers. makeitfrom.comazom.com |

Thermal Degradation Mechanisms and Kinetic Analysis

The thermal stability of polymers is crucial for their processing and end-use applications. The inclusion of this compound imparts notable thermal characteristics to the polymer matrix.

Deacetylation and Allylic Chain Scission Pathways

The thermal degradation of vinyl ester polymers, particularly those based on or similar to polyvinyl acetate (PVAc), follows a well-documented pathway. At elevated temperatures, typically between 300 and 400 °C, the polymer undergoes an autocatalytic deacetylation reaction. european-coatings-show.com This process involves the elimination of the acid side chain (e.g., acetic acid from PVAc), resulting in the formation of an unsaturated polymer backbone composed of polyenes with conjugated double bonds. european-coatings-show.com

Following this initial deacetylation, the resulting polyene structure undergoes further degradation at higher temperatures (400-500 °C) through slower allylic chain scission reactions. european-coatings-show.com This two-step degradation process is fundamental to understanding the thermal behavior of vinyl acetate copolymers. The unique structure of this compound, with its highly branched side chain and lack of a hydrogen atom on the α-carbon, provides steric protection to the ester bonds, which can influence these degradation kinetics. atamanchemicals.com

Influence of Co-monomer Composition on Thermal Decomposition

The composition of copolymers has a profound effect on their thermal degradation behavior. Research on polyvinyl acetate copolymers shows that certain co-monomers can interfere with the deacetylation process. european-coatings-show.com For example, the incorporation of ethylene into the polymer backbone can disrupt the autocatalytic nature of the deacetylation reaction, with a more significant negative impact at higher ethylene concentrations. european-coatings-show.com

Enhancement of Hydrophobicity and Water Resistance

One of the most significant contributions of this compound in polymer formulations is the enhancement of hydrophobicity and water resistance. This property is a direct result of its molecular structure. atamanchemicals.com The monomer features a highly branched, bulky C10 aliphatic group, which is inherently hydrophobic. atamankimya.com

When polymerized, these bulky side chains create a sterically hindered structure that effectively shields the hydrolytically-susceptible ester groups within the polymer backbone from attack by water and alkaline substances. atamanchemicals.comatamankimya.com This protective effect is due to the absence of a hydrogen atom on the α-carbon of the neodecanoic acid structure, which renders the resulting polymers highly resistant to alkali degradation. atamanchemicals.com

The incorporation of this compound into polymer systems like vinyl acetate or acrylic emulsions dramatically improves their performance in aqueous environments. researchgate.netscirp.orgscirp.orgmsu.edu For example, while vinyl acetate-rich polymers tend to soften and weaken when exposed to water, copolymerization with this compound significantly mitigates this issue. atamankimya.com Research has demonstrated that the water contact angle of blends can be significantly modified, indicating a change in surface hydrophilicity. acs.org For instance, blending a terpolymer containing this compound units with low-density polyethylene (B3416737) (LDPE) reduced the water contact angle from over 103° to approximately 51°, demonstrating a significant increase in surface interaction with water while improving adhesion. acs.org This enhanced water resistance is critical for the durability of exterior paints, coatings, and adhesives. researchgate.netscirp.orgdatahorizzonresearch.com

Table 2: Water Contact Angle of Polymer Surfaces

This table provides examples of how polymer composition affects water contact angle, a measure of surface hydrophobicity. A higher contact angle indicates greater hydrophobicity. The introduction of this compound is a key strategy for increasing water resistance.

| Polymer System | Water Contact Angle (°) | Reference |

| Untreated Polyethylene Film | 97 - 102 | dtic.mildataphysics-instruments.com |

| Polyvinyl Alcohol (PVA) Film | 55 | preprints.org |

| PVA doped with 10% Glycerol Carbonate | 28 | preprints.org |

| LDPE / PVVOH (40 wt% VV-9) Blend | 51.1 ± 1.3 | acs.org |

| Data sourced from various studies on polymer films. acs.orgdtic.mildataphysics-instruments.compreprints.org |

Adhesion Mechanisms and Interfacial Interactions

Polymers based on this compound are frequently used in adhesive formulations due to their excellent bonding characteristics. datahorizzonresearch.com The adhesion mechanism is closely tied to the monomer's unique structure. A homopolymer of poly(this compound) is known to be a sticky, adhesive material. amazonaws.com

The long, branched C10 pendant group plays a crucial role in promoting adhesion. google.com These side chains can increase the cohesive strength of the polymer matrix through physical chain entanglement. google.com This entanglement network enhances the internal strength of the adhesive. Furthermore, the hydrophobic and bulky nature of the neodecanoate group can reduce the surface energy of the polymer, promoting better wetting and adhesion to apolar (low-energy) substrates like plastics. dntb.gov.ua

In a study of acrylic pressure-sensitive adhesives, the incorporation of this compound as a comonomer was found to simultaneously enhance both tack (adhesion) and shear (cohesion) properties. google.com For example, adding 25 wt% of a terpolymer containing this compound to a low-density polyethylene (LDPE) blend increased the ultimate shear strength of a lap joint with aluminum alloy from 3.60 MPa to 4.87 MPa. acs.org The underlying interactions are based on van der Waals forces, which are significant due to the large, nonpolar side chains. These forces, combined with the potential for mechanical interlocking at the interface, contribute to the strong adhesive performance of these polymers. amazonaws.com

Self-Healing Properties and Underlying Mechanistic Pathways

A remarkable property discovered in poly(this compound) homopolymers is their capacity for intrinsic self-healing. researchgate.net This ability allows the material to repair physical damage autonomously without external triggers like heat, light, or healing agents. mdpi.commdpi.com This phenomenon is rooted in the specific molecular architecture of the polymer.

The proposed mechanism for this self-healing behavior involves two key physical interactions: molecular interdiffusion and van der Waals forces. amazonaws.commdpi.comencyclopedia.pub The highly branched, bulky neodecanoate side chains are believed to facilitate a unique "interlocking" of the tertiary carbons at the ends of the pendant groups across a fracture surface. amazonaws.com When the polymer is damaged, these chains have sufficient mobility at ambient temperature to diffuse across the interface and re-establish intimate contact.

The large surface area of the aliphatic side chains generates substantial van der Waals attractive forces, which pull the fractured surfaces back together and hold them in place, allowing the material to recover its mechanical integrity. amazonaws.com This process is a form of physical self-healing, driven by the inherent mobility of the polymer chains and the reversible, non-covalent interactions between them. mdpi.com

Optical Transparency in Poly(this compound) Homopolymers and Copolymers

The optical properties of polymers derived from this compound are a key aspect of their performance in various applications, particularly in coatings and films where clarity is desired. Research indicates that poly(this compound) (PVNDc) homopolymers exhibit notable optical clarity.

A study focused on the development of a self-healing homopolymer of this compound reported that the resulting material possesses an optical transparency comparable to that of inorganic glass. acs.org This inherent transparency of the homopolymer makes it a suitable base for materials where high clarity is a prerequisite.

Copolymerization of this compound with other monomers can be tailored to maintain or enhance optical properties while introducing other desirable characteristics like flexibility and adhesion. For example, tetrapolymers synthesized from this compound (VeoVa), methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), and acrylic acid (AA) have been shown to form flexible and transparent films. vu.lt The incorporation of MMA, a comonomer known to form rigid and transparent polymers, into the PVNDc backbone has been explored to improve the toughness of the otherwise soft and stretchable homopolymer, leveraging the transparency of both components. acs.org

While specific light transmittance data for poly(this compound) is not widely published, the refractive index of the this compound monomer is a fundamental property that influences the optical characteristics of its subsequent polymers.

| Property | Value | Condition |

|---|---|---|

| Refractive Index of this compound Monomer | n20/D 1.436 (lit.) | At 20°C |

Data sourced from multiple chemical suppliers. made-in-china.comechemi.combocsci.comsigmaaldrich.comkrackeler.com

UV Resistance and Photostability Investigations

Polymers based on this compound are widely recognized for their excellent resistance to degradation by ultraviolet (UV) radiation. atamanchemicals.comwikipedia.orgatamankimya.compcimag.com This enhanced photostability is a significant performance advantage, especially for exterior applications such as decorative paints, plasters, and wood coatings that are subjected to prolonged sun exposure. pcimag.comwestlakeepoxy.com

The superior UV resistance is attributed to the unique chemical structure of the this compound monomer. It features a highly branched, tertiary substituted α-carbon, which provides steric protection to the ester bond. gantrade.comatamankimya.com This bulky structure shields the polymer backbone from the damaging effects of UV light, inhibiting degradation pathways and preventing yellowing. westlakeepoxy.comgantrade.com

Research studies have consistently demonstrated the improved durability of this compound-containing polymers compared to other systems.

In a study aimed at improving the stability of adhesives for museum textiles, copolymers containing this compound units were found to be relatively more stable to UV irradiation than those containing vinyl acetate units. vu.lt During accelerated light ageing tests, films of VeoVa polymers showed minimal color changes. vu.lt

Coatings formulated with this compound-modified acrylics have shown superior weathering resistance in outdoor exposure tests. westlakeepoxy.com In one study, a wood stain based on a this compound-modified polymer exhibited no blistering, cracking, flaking, or chalking after 2000 hours of accelerated weathering, while a formulation with a different hydrophobic monomer showed severe chalking. pcimag.com

| Polymer System | Test Conditions | Observed Research Findings | Reference |

|---|---|---|---|

| This compound-Modified Acrylic Wood Stain | 2000 hours accelerated weathering | No blistering, cracking, flaking, or chalking observed. | pcimag.com |

| Wood Stain with 30% 2-EHA | 2000 hours accelerated weathering | Severe chalking was observed. | pcimag.com |

| This compound-Acrylate Copolymer Films | Accelerated light ageing (up to 32 days) | Relatively more stable to UV than vinyl acetate copolymers; minimal color difference (ΔE) change. Preserved solubility in acetone (B3395972) longer than reference films. | vu.lt |

| VA/VV10 (70/30) Paint Binder | 10-year outdoor exposure | Performance equaled or outperformed more expensive acrylic-based paints in erosion and yellowing resistance. | atamankimya.com |

Solution Behavior and Solubility Characteristics (e.g., in Supercritical Carbon Dioxide)

The solubility of this compound-based polymers is critical for their formulation and application, whether in solvent-borne systems or as aqueous emulsions.

Poly(this compound) homopolymer is soluble in a range of common organic solvents. scipoly.com This allows for its use in the production of solvent-based coatings and adhesives. ospar.org Conversely, it is insoluble in water. echemi.com For aqueous applications, this compound is typically used as a comonomer in emulsion polymerization with monomers like vinyl acetate and acrylates to produce stable latexes. ospar.org

A specific area of interest for polymer solubility is in supercritical fluids, such as supercritical carbon dioxide (scCO₂), which is explored as an alternative to traditional organic solvents. While many vinyl esters are studied to enhance polymer solubility in scCO₂, research on poly(this compound) has yielded specific outcomes. mdpi.com A study investigating polymers for use as direct thickeners in CO₂ floods found that poly(this compound) was insoluble in both liquid and supercritical CO₂ under the tested conditions. onepetro.orgscribd.com

| Polymer | Solvent/Medium | Solubility/Behavior | Reference |

|---|---|---|---|

| Poly(this compound) | Aliphatic Hydrocarbons | Soluble | scipoly.com |

| Poly(this compound) | Aromatic Hydrocarbons (e.g., Toluene) | Soluble (Commercially available as 48% solution in toluene) | scipoly.com |

| Poly(this compound) | Tetrahydrofuran (THF) | Soluble | scipoly.com |

| Poly(this compound) | Acetone | Soluble (Polymer films remained soluble during ageing tests) | vu.lt |

| Poly(this compound) | Water | Insoluble | echemi.com |

| Poly(this compound) | Liquid/Supercritical Carbon Dioxide (CO₂) | Insoluble (Tested at 25°C; CO₂ density 0.82-0.92 g/cm³) | onepetro.orgscribd.com |

| This compound Copolymers | Water | Used to form aqueous emulsions (latices) via emulsion polymerization. | ospar.org |

Intrinsic viscosity of the poly(this compound) sample tested for CO₂ solubility was 0.07877 dL/g in toluene (B28343) at 25°C. onepetro.orgscribd.com

Polymer Nanocomposites and Hybrid Materials Derived from Vinyl Neodecanoate

Synthesis and Property Enhancement with Modified Graphene Oxide Nanohybrids

The integration of graphene oxide (GO) into a poly(octadecyl acrylate-co-vinyl neodecanoate) (PODA-co-VND) matrix has been shown to significantly enhance the material's performance, particularly in applications such as pour point depressants for waxy crude oil. acs.orgaimspress.com

The synthesis of these nanohybrids involves modifying the surface of GO to improve its dispersion and interaction with the polymer matrix. A common method involves the oxidation of graphite (B72142) followed by a reaction with oleic acid to render the GO surface hydrophobic. acs.orgaimspress.com This oleic acid-modified GO (OL-GO) is then incorporated in various proportions (typically ranging from 0.1% to 0.5%) during the polymerization of octadecyl acrylate (B77674) and vinyl neodecanoate monomers. acs.org The polymerization can be initiated by agents like benzoyl peroxide. aimspress.com

The resulting PODA-co-VND/OL-GO nanohybrids exhibit superior properties compared to the neat copolymer. For instance, a PODA-co-VND copolymer with a 1:1 monomer molar ratio can reduce the pour point of waxy crude oil by 12°C. However, the corresponding nanohybrid with the same monomer ratio can achieve a reduction of over 30°C. acs.org This significant improvement is attributed to the uniform dispersion of the OL-GO nanosheets within the polymer matrix, which is facilitated by the chemical interaction between the modified GO and the polymer chains. tandfonline.com This enhanced dispersion leads to a notable reduction in the viscosity of the crude oil, by approximately 86% with the hybrid polymer. acs.org

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), Raman spectroscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are employed to confirm the structure and morphology of these nanohybrids. acs.org XRD analysis, in particular, has confirmed an increase in the d-spacing between the GO layers after the polymerization process, indicating the successful intercalation of the polymer chains. acs.orgresearchgate.net

| Material | Monomer Molar Ratio (Octadecyl Acrylate:this compound) | GO-based Nanofiller Content (%) | Pour Point Depression (°C) | Viscosity Reduction (%) |

| PODA-co-VND | 1:1 | 0 | 12 | Not Reported |

| PODA-co-VND/OL-GO | 1:1 | Not Specified | >30 | ~86 |

| PODA-co-VND/OL-GO | Not Specified | >0.5 | Improved | Improved |

Development and Performance of Carbon Nanotube Composites

The incorporation of carbon nanotubes (CNTs) into polymer matrices, including those containing this compound, can lead to significant improvements in mechanical and electrical properties. Multi-walled carbon nanotubes (MWCNTs) are often used as a conductive filler. researchgate.net

In one study, a series of nanocomposites were fabricated using a polythis compound-based matrix and varying weight percentages of MWCNTs. researchgate.net A significant increase in bulk electrical conductivity, on the order of 10⁹-fold, was observed with a loading of just 0.25 wt% of MWCNTs. researchgate.net This enhancement in conductivity was achieved while maintaining good optical transparency (88% at 550 nm) and providing 100% UV-C shielding. researchgate.net

The uniform dispersion of CNTs within the polymer matrix is crucial for achieving these enhanced properties. researchgate.netscirp.org Techniques such as using surfactants like sodium dodecylbenzenesulfonate (SDBS) during processing can improve the dispersion of CNTs and lead to better performance. plos.org Good interfacial bonding between the CNTs and the polymer allows for effective load transfer, resulting in improved mechanical properties. cup.edu.cn For instance, the optimized nanocomposite with 0.25 wt% MWCNTs also demonstrated an amelioration in its mechanical properties. researchgate.net

| Matrix | CNT Type | CNT Loading (wt%) | Improvement in Bulk Electrical Conductivity | Optical Transparency (at 550 nm) | UV-C Shielding |

| Polythis compound-based | MWCNT | 0.25 | ~10⁹-fold increase | 88% | 100% |

Preparation and Application of Silver Nanoparticle Formulations

Silver nanoparticles (AgNPs) are well-known for their antimicrobial properties and can be incorporated into polymer matrices to create materials with antibacterial functionalities. researchgate.netderpharmachemica.com The in situ synthesis of AgNPs within a poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) (VAVTD) terpolymer emulsion is a promising method for creating stable hybrid materials. researchgate.net

In this process, the VAVTD terpolymer emulsion acts as a stabilization matrix for the AgNPs. researchgate.net The synthesis can be carried out at a low cost and results in a uniform dispersion of nano-sized silver particles. researchgate.net Characterization using UV-VIS spectroscopy, X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) has shown that the VAVTD terpolymer is an effective substrate for stabilizing AgNPs, with minimal displacement in the UV spectra of the nanoparticles even after 45 days of aging. researchgate.net

| Matrix | Nanoparticle | Synthesis Method | Key Finding | Potential Application |

| Poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) (VAVTD) terpolymer emulsion | Silver Nanoparticles (AgNPs) | In situ synthesis | Good stabilization of AgNPs and significant reduction of P. aeruginosa cell viability. researchgate.net | Antibacterial surfaces. researchgate.net |

Interfacial Engineering and Dispersion Quality in Nanocomposites

The performance of polymer nanocomposites is heavily dependent on the quality of the interface between the polymer matrix and the nanofillers, as well as the dispersion of these fillers within the matrix. scirp.org Poor dispersion can lead to the aggregation of nanoparticles, which can hinder the desired property enhancements. tandfonline.com

Several strategies are employed to improve interfacial adhesion and dispersion. For this compound-based composites, surface modification of the nanofillers is a key technique. As mentioned earlier, modifying graphene oxide with oleic acid enhances its hydrophobicity and compatibility with the PODA-co-VND polymer, leading to a more uniform dispersion. acs.orgaimspress.com

In the case of CNTs, covalent modification through treatment with strong acids can introduce functional groups like carboxyl or hydroxyl groups on their surface. cup.edu.cn These functional groups can then interact with the polymer matrix, improving adhesion. Non-covalent methods, such as the use of surfactants or encapsulating agents, can also prevent the agglomeration of CNTs. scirp.orgplos.org

For silica (B1680970) nanoparticles, modification with agents like 2-[methoxy(polyethyleneoxy)propyl] trimethoxy silane (B1218182) has been used to stabilize poly(vinyl acetate-co-vinyl neodecanoate) latexes in a process known as Pickering emulsion polymerization. mdpi.com The polyethylene (B3416737) oxide chains act as a coupling agent, influencing the particle size and molecular weight of the resulting polymer. mdpi.com

The quality of dispersion is often assessed using microscopy techniques such as SEM and TEM, which provide visual evidence of the distribution of nanoparticles within the polymer matrix. acs.orgresearchgate.netscirp.org

| Nanofiller | Surface Modifier/Method | Polymer Matrix | Effect |

| Graphene Oxide | Oleic Acid | Poly(octadecyl acrylate-co-vinyl neodecanoate) | Improved hydrophobicity and uniform dispersion. acs.orgaimspress.com |

| Carbon Nanotubes | Strong Acid Treatment (covalent), Surfactants (non-covalent) | This compound-containing polymers | Introduction of functional groups for better adhesion, prevention of agglomeration. plos.orgcup.edu.cn |

| Silica Nanoparticles | 2-[methoxy(polyethyleneoxy)propyl] trimethoxy silane | Poly(vinyl acetate-co-vinyl neodecanoate) | Pickering stabilization of latexes. mdpi.com |

Computational and Theoretical Investigations of Vinyl Neodecanoate Polymer Systems

Molecular Modeling of Polymerization Kinetics and Propagation Rate Coefficients

Molecular modeling provides a powerful lens for examining the intricate details of polymerization reactions. In the case of vinyl neodecanoate, understanding the kinetics, particularly the propagation rate coefficient (kp), is crucial for controlling the polymerization process and the final polymer's molecular weight and structure.

Experimental determination of kp for this compound, often achieved through methods like pulsed laser polymerization (PLP), serves as a critical benchmark for computational models. uq.edu.auacs.org Studies have established the Arrhenius parameters for the propagation rate coefficient of this compound, which describes its temperature dependence. acs.org These experimental findings reveal that the kinetic behavior of this compound is similar, yet statistically distinct, from that of vinyl acetate (B1210297). uq.edu.auacs.org

Computational approaches, such as molecular simulations, can model the elementary steps of free-radical polymerization. Theoretical considerations suggest that despite this compound being a mixture of isomers, the propagation rate coefficients for each isomer are expected to be very similar. uq.edu.auacs.org This allows the polymerization of the mixture to be treated as a homopolymerization with an average kp, simplifying kinetic modeling.

Table 1: Arrhenius Parameters for the Propagation Rate Coefficient (kp) of Vinyl Esters

| Monomer | A-factor (107 dm3 mol-1 s-1) | Activation Energy (Ea, kJ mol-1) | Temperature Range (°C) |

|---|---|---|---|

| This compound | 2.04 | 22.2 | -21 to +21 |

| Vinyl Acetate | 1.45 | 20.7 | 5 to 70 |

Data sourced from multiple studies. uq.edu.auacs.orgresearchgate.net

Application of Ab Initio and Transition State Theory in Reaction Mechanisms

Ab initio quantum chemistry calculations and transition state theory (TST) offer a fundamental, first-principles approach to understanding the reaction mechanisms of polymerization without reliance on empirical data. These methods are used to calculate the energies of molecules, radicals, and transition states involved in the reaction pathway, providing deep insights into reaction barriers and rate coefficients.

While specific ab initio studies focusing solely on this compound homopolymerization are not extensively documented, the application of these methods to similar vinyl esters and other monomers demonstrates their potential. For instance, high-level ab initio molecular orbital theory has been successfully used to calculate the propagation rate coefficients for monomers like acrylonitrile, with careful consideration of the internal rotations in the transition states. researchgate.net Similarly, detailed theoretical investigations into the OH-initiated oxidation of vinyl butyrate, another vinyl ester, have been performed using methods like the M06-2X density functional theory to map the potential energy surface and RRKM-based master equation models to determine reaction kinetics. rsc.org

The core of this approach involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, products, and, crucially, the transition states that connect them.

Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface (i.e., minima or first-order saddle points for transition states) and calculating the zero-point vibrational energies.

Energy Profile Construction: Mapping the minimum energy path for the reaction, which reveals the activation energy barrier.

Transition state theory then uses this information, along with partition functions of the reactants and the transition state, to calculate the theoretical rate coefficient for an elementary reaction step. aalto.fi This methodology can be applied to investigate key steps in this compound polymerization, such as chain initiation, propagation, and chain transfer reactions, providing a molecular-level explanation for experimentally observed kinetic parameters. acs.orgresearchgate.net

Machine Learning Approaches for Polymer Property Prediction and Design

Machine learning (ML) has emerged as a transformative tool in materials science, enabling the rapid prediction of polymer properties and accelerating the design of new materials. iastate.edu Instead of relying solely on direct simulation or experimentation, ML models learn the complex, nonlinear relationships between a polymer's structure and its resulting properties from existing data. arxiv.orgresearchgate.net

For polymer systems incorporating this compound, ML can predict a wide array of properties, including mechanical, thermal, and rheological characteristics. arxiv.orgnih.gov The general workflow for applying ML to polymer property prediction involves several key steps:

Data Curation: Assembling a dataset of polymers with their known properties. This data can come from experimental measurements or from physics-based computational studies. researchgate.net

Polymer Representation (Fingerprinting): Converting the chemical structure of the polymer into a numerical format that an ML algorithm can process. This can involve descriptors based on the monomer structure, polymer chain architecture, or other relevant features. iastate.edu

Model Training: Using the curated dataset to train an ML algorithm, such as an artificial neural network. The model adjusts its internal parameters to minimize the difference between its predictions and the known property values. researchgate.net

Prediction and Design: Once trained, the model can predict the properties of new, hypothetical polymer structures almost instantaneously. researchgate.net This allows for high-throughput screening of candidate polymers for specific applications.

A powerful technique in this domain is transfer learning, where a model trained on a large dataset for one property (e.g., heat capacity) is adapted to predict other properties for which less data is available. arxiv.org This approach is particularly valuable in polymer science, where data for certain properties can be scarce. Platforms like Polymer Genome have demonstrated the utility of this approach by creating web-based tools that can predict dozens of polymer properties. researchgate.net

Table 2: A Typical Machine Learning Workflow for Polymer Property Prediction

| Step | Description | Example Techniques |

|---|---|---|